molecular formula C9H16N2O3S B1609430 Betahistine monomesilate CAS No. 380416-14-8

Betahistine monomesilate

Cat. No. B1609430
M. Wt: 232.3 g/mol
InChI Key: FUWLKZQYMWTFBA-UHFFFAOYSA-N
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Description



  • Betahistine monomesilate is an antivertigo agent used to reduce vertigo episodes associated with Ménière’s disease.

  • It is a histamine-like drug that affects histamine receptors.

  • The chemical formula is C₈H₁₂N₂ .

  • Structurally, it resembles phenethylamine, amphetamine, and histamine.





  • Synthesis Analysis



    • Unfortunately, I don’t have specific details on the synthesis of betahistine monomesilate.





  • Molecular Structure Analysis



    • Betahistine consists of a pyridine ring and an aliphatic chain containing an amine group.

    • It primarily affects the histaminergic system by acting as a partial agonist of the H1 histamine receptor and an antagonist of the H3 histamine receptor.





  • Physical And Chemical Properties Analysis



    • Unfortunately, I don’t have specific data on the physical and chemical properties of betahistine monomesilate.




  • Safety And Hazards



    • Betahistine is generally well-tolerated.

    • Overdose symptoms may include nausea, drowsiness, and stomach ache.

    • Avoid taking more than the prescribed dose.




  • Future Directions



    • Research on betahistine continues to explore its efficacy and safety.

    • Future studies may investigate disease-modifying treatments for Meniere’s disease.




    properties

    IUPAC Name

    methanesulfonic acid;N-methyl-2-pyridin-2-ylethanamine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H12N2.CH4O3S/c1-9-7-5-8-4-2-3-6-10-8;1-5(2,3)4/h2-4,6,9H,5,7H2,1H3;1H3,(H,2,3,4)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FUWLKZQYMWTFBA-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CNCCC1=CC=CC=N1.CS(=O)(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H16N2O3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID1045588
    Record name Betahistine mesylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID1045588
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    232.30 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Betahistine monomesilate

    CAS RN

    54856-23-4, 380416-14-8
    Record name Betahistine mesylate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=54856-23-4
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Betahistine monomesilate
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380416148
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Betahistine mesylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID1045588
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name BETAHISTINE MONOMESILATE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2S8P6LJ5S
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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